

An In-depth Technical Guide to Methasterone (CAS Number: 3381-88-2)

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Compound of Interest

Compound Name: 2,2-Difluorobutane

Cat. No.: B3031438

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Methasterone, also known by the synonyms Superdrol and Methyldrostanolone, is a synthetic and orally active anabolic-androgenic steroid (AAS).[1] It is a C-17 alpha-alkylated derivative of dihydrotestosterone (DHT).[2] Originally synthesized in the 1950s, it was never marketed for medical use but emerged in the early 2000s as a "designer steroid" in the dietary supplement market.[1] Due to its potent anabolic effects, it gained popularity in the bodybuilding community. However, it is a controlled substance in many countries and is banned by the World Anti-Doping Agency (WADA) due to its potential for abuse and adverse health effects.[3]

Chemical and Physical Properties

Property	Value	Reference
CAS Number	3381-88-2	[4]
Molecular Formula	C ₂₁ H ₃₄ O ₂	[4]
Molecular Weight	318.5 g/mol	[5]
IUPAC Name	(2 α ,5 α ,17 β)-17-hydroxy-2,17-dimethyl-androstan-3-one	[6]
Synonyms	Superdrol, Methyldrostanolone, 17 α - Methyl-drostanolone	[4][7]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	DMF: 3 mg/ml, DMSO: 1 mg/ml, Ethanol: 5 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml	[6]
InChI Key	QCWCXSMWLJFBNM-GFTQMGSFSA-N	[5]
SMILES	C[C@@H]1C[C@]2(C)--INVALID-LINK--CC1=O	[4]

Synthesis

The synthesis of Methasterone typically starts from dihydrotestosterone (DHT) and involves the introduction of two methyl groups at the 2 α and 17 α positions.[5]

Synthetic Route

A general synthetic pathway involves:

- Methylation at the C2 α position: This is often achieved through a reaction with a methylating agent in the presence of a strong base.

- Methylation at the C17 α position: This is typically accomplished via a Grignard reaction with methylmagnesium bromide on the 17-keto group of the steroid precursor.
- Oxidation of the 3-hydroxyl group: If the starting material was reduced at the 3-position, an oxidation step is necessary to yield the final 3-one structure.

A more detailed, though still generalized, industrial production method can be outlined as follows:

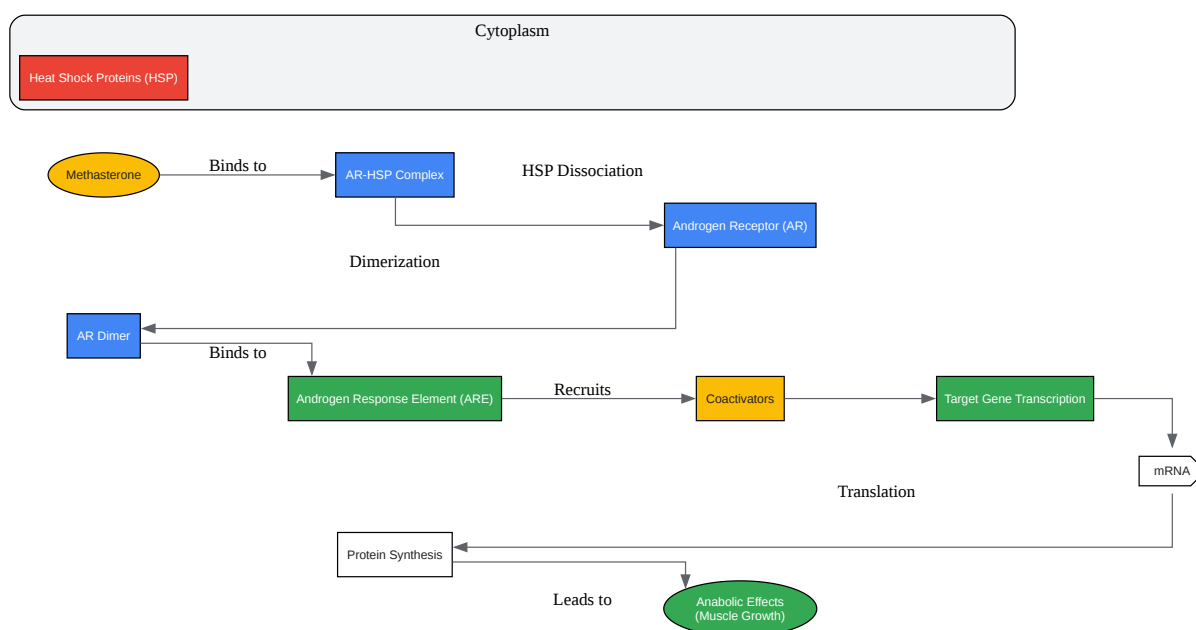
- Starting Material: Dihydrotestosterone (DHT).
- Step 1: Protection of the 17 β -hydroxyl group.
- Step 2: Introduction of the 2 α -methyl group. This can be achieved through the formation of an enolate at the C2 position followed by quenching with a methylating agent like methyl iodide.
- Step 3: Deprotection of the 17 β -hydroxyl group.
- Step 4: Oxidation of the 17 β -hydroxyl group to a ketone.
- Step 5: Introduction of the 17 α -methyl group. This is typically done using a Grignard reagent such as methylmagnesium bromide.
- Step 6: Oxidation of the 3-hydroxyl group to a ketone.
- Purification: The final product is purified using techniques like recrystallization or column chromatography.

Biological Activity and Mechanism of Action

Methasterone is a potent anabolic steroid with a high anabolic-to-androgenic ratio. Preclinical studies have shown it to be 400% as anabolic and 20% as androgenic as methyltestosterone, resulting in a Q-ratio of 20.^[1] Its primary mechanism of action is through binding to and activating the androgen receptor (AR).^[2]

Androgen Receptor Signaling Pathway

The binding of Methasterone to the androgen receptor initiates a cascade of molecular events that lead to its anabolic effects.



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Caption: Simplified signaling pathway of Methasterone via the androgen receptor.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo bioassay to determine the anabolic and androgenic properties of a substance.^[1]

Objective: To quantify the anabolic and androgenic activity of Methasterone.

Animal Model:

- Species: Peripubertal male rats (e.g., Sprague-Dawley).^[1]
- Procedure: Animals are castrated and allowed a post-castration period of 7-10 days for the regression of androgen-dependent tissues.^[1]

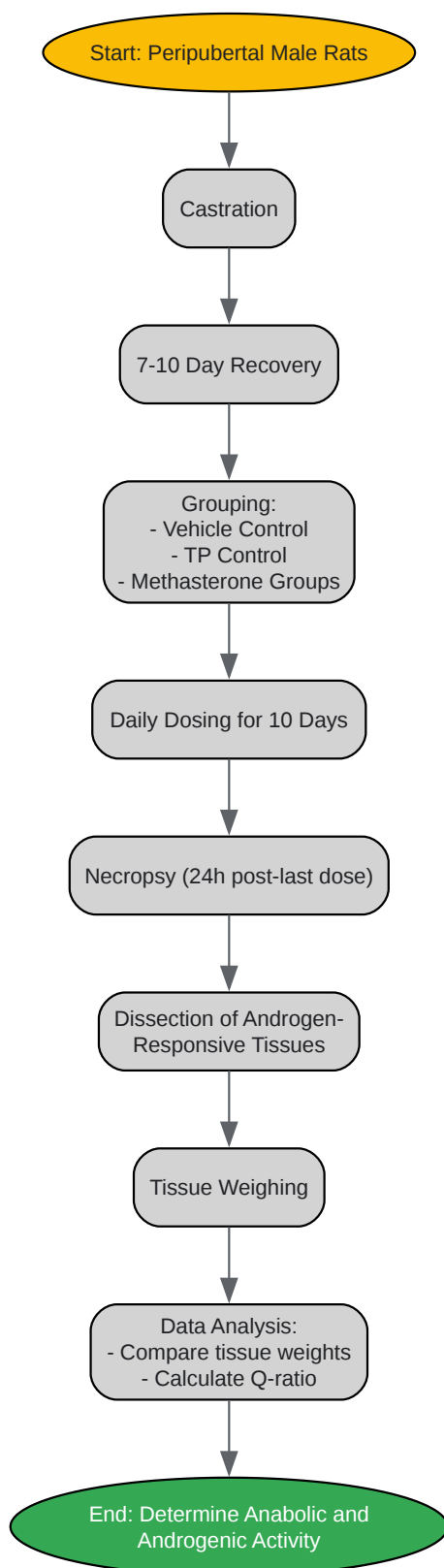
Materials:

- Methasterone
- Vehicle (e.g., corn oil)
- Testosterone propionate (TP) as a positive control.^[1]

Procedure:

- Grouping: Animals are divided into the following groups:
 - Vehicle control (castrated)
 - Testosterone propionate control (castrated + TP)
 - Methasterone treated (castrated + various dose levels of Methasterone)^[1]
- Dosing: Animals are dosed daily for 10 consecutive days via oral gavage or subcutaneous injection.^[1]
- Necropsy: Approximately 24 hours after the final dose, animals are euthanized.^[1]

- Tissue Collection: The following androgen-responsive tissues are dissected and weighed:
 - Anabolic indicator: Levator ani-bulbocavernosus (LABC) muscle.[\[1\]](#)
 - Androgenic indicators: Ventral prostate (VP), seminal vesicles (SV), Cowper's gland (COW), and glans penis (GP).[\[1\]](#)
- Data Analysis: The weights of the respective tissues in the Methasterone-treated groups are compared to the vehicle control group to determine anabolic and androgenic effects. The Q-ratio is calculated relative to a reference steroid like methyltestosterone.[\[1\]](#)



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Caption: Experimental workflow of the Hershberger assay.

Androgen Receptor Competitive Binding Assay

This in vitro assay measures the ability of a compound to bind to the androgen receptor.[3]

Objective: To determine the binding affinity of Methasterone to the androgen receptor.

Materials:

- Androgen receptor (recombinant or from tissue cytosol).[8]
- Radiolabeled androgen (e.g., [^3H]-Dihydrotestosterone).[3]
- Test compound (Methasterone).
- Assay buffer.
- Scintillation cocktail.

Procedure:

- Preparation: Prepare serial dilutions of Methasterone. Prepare solutions of the androgen receptor and the radiolabeled androgen.[3]
- Incubation: In a multi-well plate, incubate the androgen receptor with the radiolabeled androgen and varying concentrations of Methasterone. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
- Separation: Separate the receptor-bound from free radioligand. This can be achieved using methods like hydroxylapatite precipitation or filtration.[3]
- Detection: Measure the radioactivity of the receptor-bound ligand using a scintillation counter.[3]
- Data Analysis: Calculate the specific binding at each concentration of Methasterone. Plot the percentage of specific binding against the logarithm of the Methasterone concentration to determine the IC_{50} (the concentration of Methasterone that displaces 50% of the radioligand). The K_i (inhibition constant) can then be calculated from the IC_{50} .

Analysis of Methasterone and its Metabolites by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for the detection and identification of Methasterone and its metabolites in biological samples, particularly urine.[\[9\]](#)

Objective: To identify and quantify Methasterone and its metabolites in a urine sample.

Sample Preparation:

- Hydrolysis: For conjugated metabolites, an enzymatic hydrolysis step using β -glucuronidase is performed.[\[9\]](#)
- Extraction: The analytes are extracted from the urine matrix using liquid-liquid extraction with a solvent like tert-butyl methyl ether.[\[10\]](#)
- Derivatization: The extracted and dried residue is derivatized to increase volatility and improve chromatographic properties. A common derivatizing agent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and 2-mercaptoethanol.[\[9\]](#)
[\[10\]](#)

GC-MS Parameters (Representative):

- Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Data Acquisition: Full scan mode for metabolite identification or selected ion monitoring (SIM) for targeted quantification.

Metabolism

Methasterone undergoes extensive phase I and phase II metabolism in the body. The primary metabolic pathways include hydroxylation and reduction, followed by glucuronidation.[11]

Key Metabolites:

- Phase I: Numerous hydroxylated and reduced metabolites have been identified. The 3 α -hydroxy metabolite is often the most abundant and has a long detection window.[9]
- Phase II: Metabolites are primarily excreted as glucuronide conjugates.[11]

The detection of these metabolites is crucial for anti-doping control.[10]

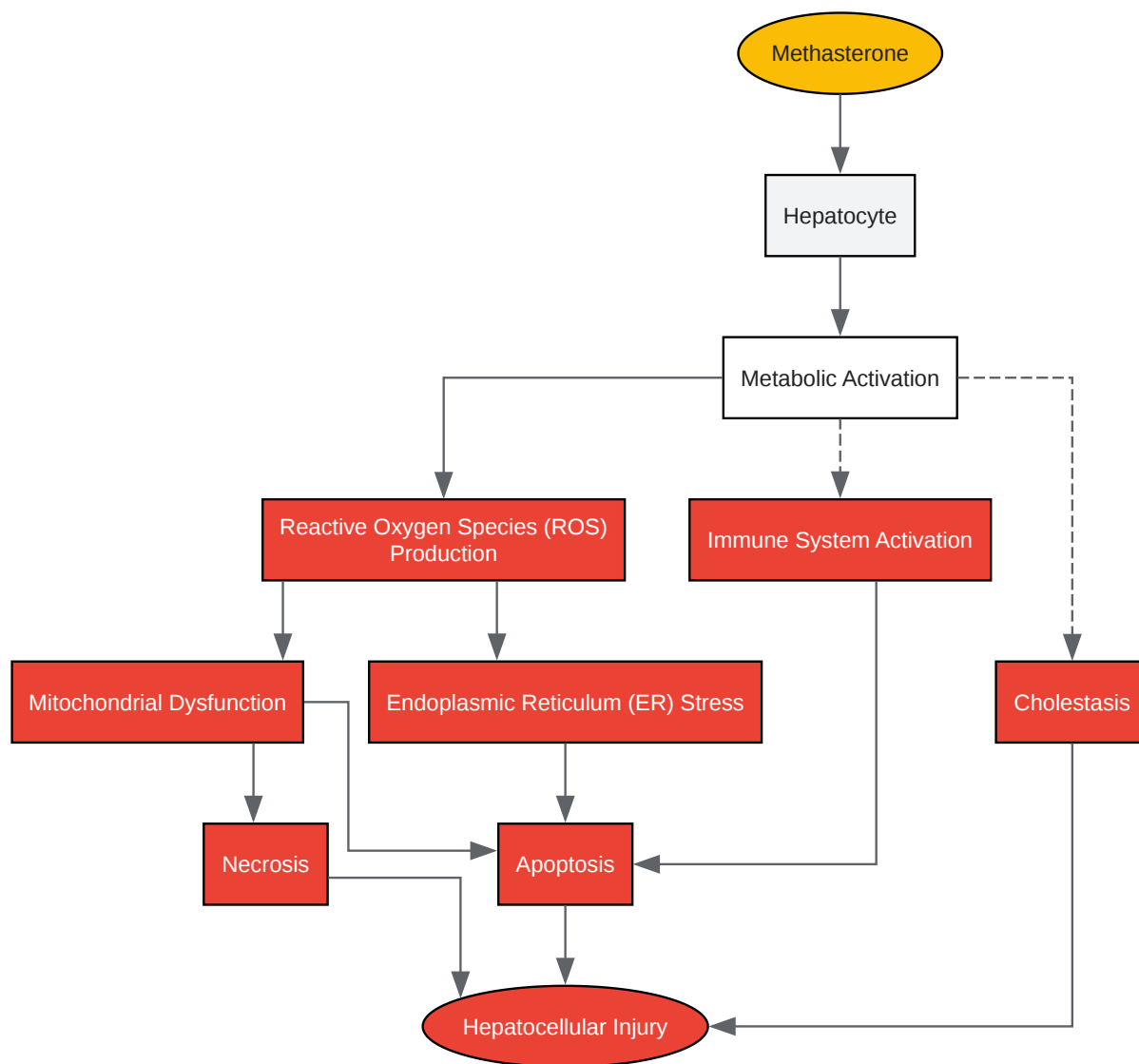
Toxicity

The most significant and well-documented adverse effect of Methasterone is hepatotoxicity.[1]

The 17 α -methylation, which confers oral bioavailability, is also responsible for its liver-damaging potential.[11]

Methasterone-Induced Liver Injury

Cases of severe cholestatic liver injury have been reported in individuals using Methasterone-containing supplements.[12][13] Symptoms can include jaundice, fatigue, and elevated liver enzymes.[13] The proposed mechanisms for drug-induced liver injury (DILI) are complex and can involve oxidative stress, mitochondrial dysfunction, and immune-mediated responses.[14][15]



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Caption: Proposed mechanisms of Methasterone-induced liver injury.

Conclusion

Methasterone is a potent synthetic anabolic-androgenic steroid with a high anabolic-to-androgenic ratio. Its biological effects are mediated through the androgen receptor. While effective at promoting muscle growth, its use is associated with significant health risks, most notably severe hepatotoxicity. This guide provides a comprehensive overview of its chemical

properties, synthesis, biological activity, and methods for its analysis, intended to serve as a valuable resource for the scientific and drug development communities.

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